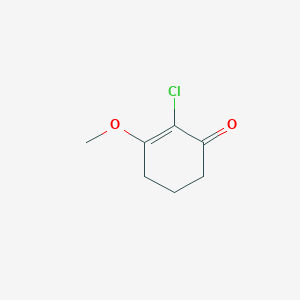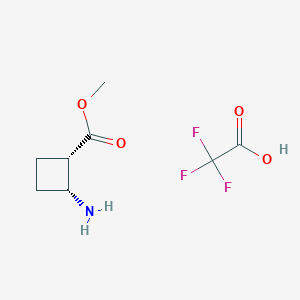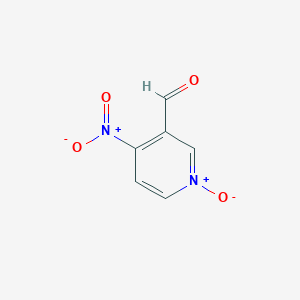
4-Nitro-3-pyridinecarbaldehyde 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-3-pyridinecarbaldehyde 1-oxide is a heterocyclic compound with the molecular formula C6H4N2O4. It is a derivative of pyridine, featuring a nitro group at the 4-position and an aldehyde group at the 3-position, with an additional oxygen atom bonded to the nitrogen, forming an N-oxide. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-pyridinecarbaldehyde 1-oxide typically involves the nitration of 3-pyridinecarbaldehyde followed by oxidation. One common method includes the reaction of 3-pyridinecarbaldehyde with nitric acid to introduce the nitro group at the 4-position. The resulting 4-nitro-3-pyridinecarbaldehyde is then oxidized using an oxidizing agent such as peracetic acid to form the N-oxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitro-3-pyridinecarbaldehyde 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The nitro group can be displaced by halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for the oxidation of the aldehyde to the N-oxide.
Reduction: Diethylamine and primary or secondary alcohols are used for the reduction of the nitro group.
Substitution: Halogenating agents such as sulfuryl chloride or acetyl bromide can be used for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-Nitro-3-pyridinecarbaldehyde 1-oxide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Nitro-3-pyridinecarbaldehyde 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. The N-oxide functionality can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets .
Vergleich Mit ähnlichen Verbindungen
- Picolinaldehyde (2-formylpyridine)
- Nicotinaldehyde (3-formylpyridine)
- Isonicotinaldehyde (4-formylpyridine)
Comparison: 4-Nitro-3-pyridinecarbaldehyde 1-oxide is unique due to the presence of both a nitro group and an N-oxide functionality, which impart distinct reactivity compared to its analogs. While picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde are primarily used as intermediates in organic synthesis, the additional nitro and N-oxide groups in this compound expand its utility in redox and substitution reactions .
Eigenschaften
Molekularformel |
C6H4N2O4 |
|---|---|
Molekulargewicht |
168.11 g/mol |
IUPAC-Name |
4-nitro-1-oxidopyridin-1-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H4N2O4/c9-4-5-3-7(10)2-1-6(5)8(11)12/h1-4H |
InChI-Schlüssel |
UWIIQFWFQLZUBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])C=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


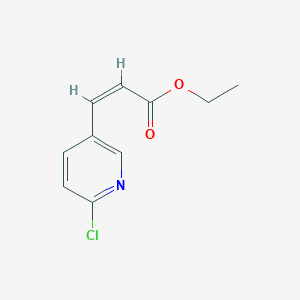
![6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034634.png)
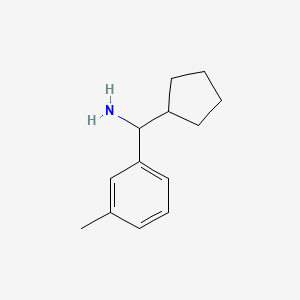

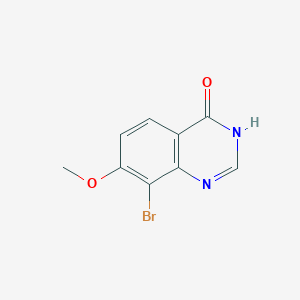

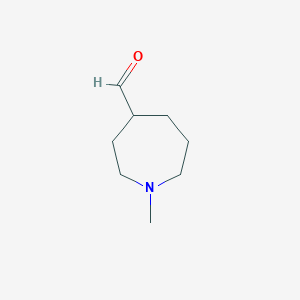
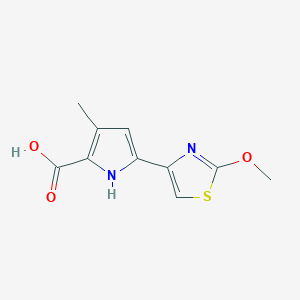
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
